molecular formula C9H12N4O B14352113 1,2,4-Triazine-3-carboxamide, 5,6-dimethyl-N-2-propenyl- CAS No. 90331-45-6

1,2,4-Triazine-3-carboxamide, 5,6-dimethyl-N-2-propenyl-

Katalognummer: B14352113
CAS-Nummer: 90331-45-6
Molekulargewicht: 192.22 g/mol
InChI-Schlüssel: SLFAVUGXAUULSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Triazine-3-carboxamide, 5,6-dimethyl-N-2-propenyl- is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine-3-carboxamide, 5,6-dimethyl-N-2-propenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,6-dimethyl-1,2,4-triazine with propenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Triazine-3-carboxamide, 5,6-dimethyl-N-2-propenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,4-Triazine-3-carboxamide, 5,6-dimethyl-N-2-propenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 1,2,4-Triazine-3-carboxamide, 5,6-dimethyl-N-2-propenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and the substituents play a crucial role in determining the binding affinity and specificity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,4-Triazine-3-carboxamide, 5,6-dimethyl-N-2-propenyl- stands out due to its unique combination of substituents, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.

Eigenschaften

CAS-Nummer

90331-45-6

Molekularformel

C9H12N4O

Molekulargewicht

192.22 g/mol

IUPAC-Name

5,6-dimethyl-N-prop-2-enyl-1,2,4-triazine-3-carboxamide

InChI

InChI=1S/C9H12N4O/c1-4-5-10-9(14)8-11-6(2)7(3)12-13-8/h4H,1,5H2,2-3H3,(H,10,14)

InChI-Schlüssel

SLFAVUGXAUULSY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=NC(=N1)C(=O)NCC=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.